![molecular formula C13H11BrCl2N2O2 B1362257 N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 218456-06-5](/img/structure/B1362257.png)
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
Overview
Description
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Chemical Properties
SYNTHESIS OF 3-METHYLISOXAZOLE-5-CARBOXAMIDES
A study by Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles. This synthesis process highlights a methodology for creating derivatives of isoxazole, which could be relevant for further modifications or related research applications involving N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (Martins et al., 2002).
SYNTHESIS OF 4-AMINOISOXAZOLES
Kislyi et al. (2005) explored the synthesis of 4-aminoisoxazoles by cyclization of α-hydroxyimino nitriles, which were O-alkylated with bromoacetophenones (bromoacetone), demonstrating an approach for constructing isoxazole derivatives. This technique suggests potential routes for synthesizing related compounds, potentially including this compound (Kislyi et al., 2005).
Biological and Pharmacological Research
CANNABINOID RECEPTOR ANTAGONISTS
Research by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provides insight into the molecular design and pharmacological profiling of compounds targeting cannabinoid receptors. Though not directly about this compound, this study can inform the development of related compounds with potential cannabinoid receptor activity (Lan et al., 1999).
ANTITUMOR AND CYTOSTATIC ACTIVITY
García-López et al. (1979) explored the synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showing significant activity against HeLa cell cultures. These findings highlight the potential of isoxazole and pyrazole derivatives in cancer research, potentially relevant to the study of this compound (García-López et al., 1979).
PHOTOCATALYTIC AND MAGNETIC PROPERTIES
A study by Li et al. (2020) on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand demonstrates the synthesis and evaluation of complexes with notable electrochemical, photocatalytic, and magnetic properties. This research may provide a framework for investigating the physical properties of this compound related compounds (Li et al., 2020).
properties
IUPAC Name |
N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-7-10(13(19)17-6-5-14)12(18-20-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDFVSYSSXXNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378988 | |
Record name | N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
218456-06-5 | |
Record name | N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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